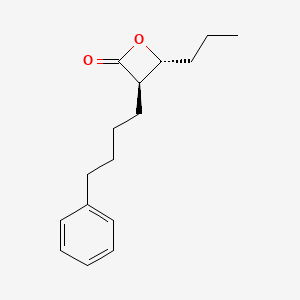

3-(4-Phenylbutyl)-4-propyloxetan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK563 is a potent GVIA iPLA2 inhibitor (XI(50) 0.0000021, IC50 1 nM). GSK563 is 22 000 times more active against GVIA iPLA2 than GIVA cPLA2. It was found to reduce β-cell apoptosis induced by proinflammatory cytokines, raising the possibility that it can be beneficial in countering autoimmune diseases, such as type 1 diabetes.

Scientific Research Applications

Neuroprotective Effects : Sodium 4-phenylbutyrate (4-PBA), a related compound, has shown neuroprotective effects against cerebral ischemic injury, reducing apoptosis and improving neurological status in a mouse model of hypoxia-ischemia (Qi et al., 2004).

Synthesis Applications : The hydroformylation of 2-phenyl-4-(prop-2-enyl)[1,3]dioxanes, another related compound, has been studied for efficient construction of stereotriades, important in polyketide synthesis (Breit & Zahn, 1998).

Ammonolysis Research : Studies on ammonolysis of 2,3-epoxy-3-phenyl-1-propanol have contributed to the understanding of chemical reactions involving similar compounds (Suami, Uchida, & Umezawa, 1956).

Chemical Properties and Structures : Research on the crystal structures and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s has implications for understanding the chemical properties of similar phenylbutyl compounds (Ito et al., 2002).

Medicinal Chemistry : Studies have been conducted on novel calcium antagonists, which are thiazolidinone derivatives, indicating potential pharmacological applications for related compounds (Kato et al., 1999).

Enzymatic Resolution : Research into the preparation of enantiomerically pure compounds via enzymatic resolution may provide insights into the synthesis of similar compounds like "3-(4-Phenylbutyl)-4-propyloxetan-2-one" (Fadnavis, Radhika, & Devi, 2006).

Pharmacoproteomics : The pharmacoproteomics of 4-phenylbutyrate-treated cystic fibrosis bronchial epithelial cells provide insights into the cellular response to similar compounds (Singh et al., 2006).

Redox Chemistry : Research on redox chemistry and catalytic C(sp(3))-H amination reactivity of a Pd complex bearing a redox-active ligand provides information relevant to the study of phenylbutyl compounds (Broere et al., 2016).

Properties

IUPAC Name |

3-(4-phenylbutyl)-4-propyloxetan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKBJFWLAKGMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)